Cas no 189808-70-6 (NH2-PEG3-C1-Boc)

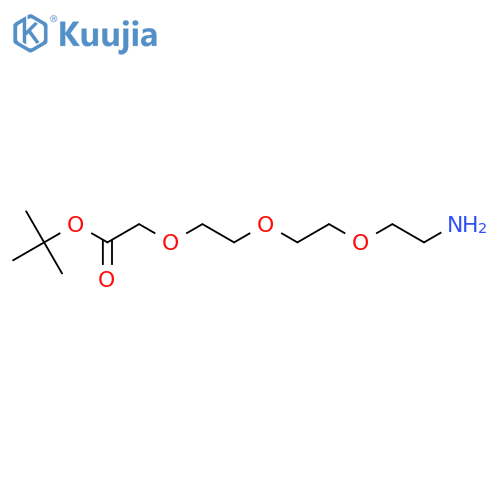

NH2-PEG3-C1-Boc structure

商品名:NH2-PEG3-C1-Boc

CAS番号:189808-70-6

MF:C12H25NO5

メガワット:263.330604314804

MDL:MFCD30730374

CID:3046782

PubChem ID:87214787

NH2-PEG3-C1-Boc 化学的及び物理的性質

名前と識別子

-

- Amino-PEG3-CH2CO2-t-butyl ester

- NH2-PEG3-C1-Boc

- H2N-PEG3-CH2COOtBu

- tert-butyl 2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)acetate

- tert-butyl 2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetate

- tert-butyl 2-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}acetate

- H2N-PEG3-CH2COO-tBu

- Amino-PEG3-CH2CO2-t-butylester

- BP-23620

- 189808-70-6

- C70798

- Amine-PEG3-CH2COOtBu

- CS-0100052

- SY265035

- AKOS037649500

- EN300-7385421

- HY-128801

- BT-0130

- MFCD30730374

- SCHEMBL1232223

- DA-50418

-

- MDL: MFCD30730374

- インチ: 1S/C12H25NO5/c1-12(2,3)18-11(14)10-17-9-8-16-7-6-15-5-4-13/h4-10,13H2,1-3H3

- InChIKey: OTTHWLFOQWLZKB-UHFFFAOYSA-N

- ほほえんだ: O(C(COCCOCCOCCN)=O)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 263.17327290 g/mol

- どういたいしつりょう: 263.17327290 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 18

- 回転可能化学結合数: 12

- 複雑さ: 215

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.3

- ぶんしりょう: 263.33

- トポロジー分子極性表面積: 80

NH2-PEG3-C1-Boc 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NL567-50mg |

NH2-PEG3-C1-Boc |

189808-70-6 | 95% GC | 50mg |

226.0CNY | 2021-07-10 | |

| MedChemExpress | HY-128801-100mg |

NH2-PEG3-C1-Boc |

189808-70-6 | ≥98.0% | 100mg |

¥384 | 2024-07-20 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T932331-1g |

Tert-butyl 2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)acetate |

189808-70-6 | 95%(GC) | 1g |

¥1,422.00 | 2022-09-28 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T932331-100mg |

Tert-butyl 2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)acetate |

189808-70-6 | 95%(GC) | 100mg |

¥315.00 | 2022-09-28 | |

| abcr | AB555821-1 g |

H2N-PEG3-CH2COO-tBu, 95%; . |

189808-70-6 | 95% | 1g |

€399.00 | 2023-06-14 | |

| Bestfluorodrug | YFL00174-1.0g |

tert-butyl 2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)acetate |

189808-70-6 | 97% | 1.0g |

¥1500 | 2023-01-04 | |

| Bestfluorodrug | YFL00174-10.0g |

tert-butyl 2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)acetate |

189808-70-6 | 97% | 10.0g |

¥7500 | 2023-01-04 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1170692-1g |

NH2-PEG3-C1-Boc |

189808-70-6 | 98% | 1g |

¥1730.00 | 2023-11-21 | |

| Chemenu | CM339281-1g |

NH2-PEG3-C1-Boc |

189808-70-6 | 95%+ | 1g |

$*** | 2023-03-29 |

NH2-PEG3-C1-Boc 関連文献

-

Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560

-

Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

-

Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159

189808-70-6 (NH2-PEG3-C1-Boc) 関連製品

- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:189808-70-6)NH2-PEG3-C1-Boc

清らかである:99%

はかる:5g

価格 ($):577.0